

Fimepinostat clinical trial design relapsed refractory lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fimepinostat

CAS No.: 1339928-25-4

Cat. No.: S548375

[Get Quote](#)

Fimepinostat Application Notes for R/R Lymphoma

1. Mechanism of Action Fimepinostat (CUDC-907) is a first-in-class, oral, small molecule dual inhibitor that concurrently targets **Histone Deacetylase (HDAC)** and **Phosphatidylinositol 3-Kinase (PI3K)** enzymes [1]. This dual-action mechanism disrupts two key oncogenic signaling pathways and has been shown to suppress MYC, a driver oncogene in many high-grade lymphomas [1] [2]. The simultaneous inhibition is designed to overcome compensatory signaling and enhance antitumor activity compared to single-agent or sequentially administered therapies.

2. Clinical Indication & Regulatory Status Fimepinostat is under investigation for adult patients with **relapsed or refractory Diffuse Large B-Cell Lymphoma (DLBCL)** and **High-Grade B-Cell Lymphoma (HGBL)**, particularly in patients who have failed two or more lines of systemic therapy [1] [3].

- The U.S. FDA has granted **Fast Track Designation** for this indication (2018).
- The U.S. FDA has also granted **Orphan Drug Designation** for DLBCL (2015) [1].

3. Key Clinical Trial Efficacy Data The following table summarizes efficacy outcomes from phase 1 and 2 clinical trials in patients with R/R DLBCL/HGBL.

Patient Population	n	Overall Response Rate (ORR)	Complete Response (CR) Rate	Key Observations
Phase 1: R/R DLBCL (all comers) [1]	21 (evaluable)	42.9% (9/21)	14.3% (3/21)	Post-hoc analysis showed responses in patients with MYC-altered tumors.
Phase 2: MYC-IHC ≥40% [3]	46	15%	Information Missing	Led to exploratory biomarker analysis.
Pooled Analysis: MYC-altered disease [3]	63	22%	Information Missing	7 responding patients had prolonged DoR (≥ ~2 years).

4. Recommended Dosing & Schedule The recommended phase 2 dose (RP2D) and schedule established for monotherapy is [1]:

- **Dosage:** 60 mg, administered orally, once daily.
- **Schedule:** A "5 days on, 2 days off" regimen (5 days of drug administration followed by 2 days of rest).
- **Cycle Duration:** 21 days. Treatment should be continued until disease progression or unacceptable toxicity.

5. Safety and Tolerability Profile Fimepinostat's safety profile is manageable, with the most common adverse events being low-grade (Grade 1-2) diarrhea, fatigue, and nausea [1]. The table below summarizes the notable adverse reactions.

Adverse Event	Most Common Grade (1-2)	Less Common, Clinically Significant Grade (3-4)
Diarrhea	✓ (Most common)	✓ (Dose-Limiting Toxicity)
Fatigue	✓ (Most common)	✓
Nausea	✓ (Most common)	
Thrombocytopenia		✓

Adverse Event	Most Common Grade (1-2)	Less Common, Clinically Significant Grade (3-4)
Neutrophil Count Decreased		✓
Hyperglycemia		✓ (Dose-Limiting Toxicity)

6. Predictive Biomarkers for Patient Selection Robust biomarker strategies are critical for identifying patients most likely to respond to **Fimepinostat**.

- **MYC Alterations:** Tumors with **MYC gene alterations** (rearrangements, copy number gains) or high MYC protein expression show higher response rates [1] [3]. Retrospective analysis indicated 5 of 9 responding patients in Phase 1 had confirmed *MYC* alterations [1].
- **VIPER Algorithm:** An exploratory **3-protein biomarker signature** identified using Virtual Inference of Protein-activity by Enriched Regulon analysis (VIPER) demonstrated high predictive value (Positive and Negative Predictive Values $\geq 85\%$) [3]. This supports the use of sophisticated protein activity-based biomarkers for patient selection.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Apoptosis via Annexin V/PI Staining This protocol is used to quantify **Fimepinostat**-induced cell death (apoptosis) in lymphoma cell lines or primary patient samples [2].

- **Procedure:**
 - **Cell Preparation:** Seed cells in 96-well plates at a density of 2×10^5 cells/well in 100 μ L of RPMI 1640 media supplemented with 10% heat-inactivated Fetal Bovine Serum (hiFBS) and 1% Penicillin-Streptomycin.
 - **Drug Treatment:** Treat cells with **Fimepinostat** at a range of clinically relevant concentrations (e.g., 10-100 nM). Include a negative control (vehicle, e.g., 0.01% DMSO) and a positive control for apoptosis induction (e.g., 25 nM Phorbol 12-myristate 13-acetate, PMA).
 - **Incubation:** Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
 - **Staining & Analysis:** Harvest cells and stain using a commercial Annexin V-Fluorescein Isothiocyanate (FITC)/Propidium Iodide (PI) kit according to the manufacturer's instructions. Analyze stained cells using a flow cytometer.
 - **Gating Strategy:** Identify populations of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/dead cells (Annexin V+/PI+). Confirm apoptosis by

measuring cleavage of executioner caspases (e.g., Caspase-3) and its substrate PARP via western blot.

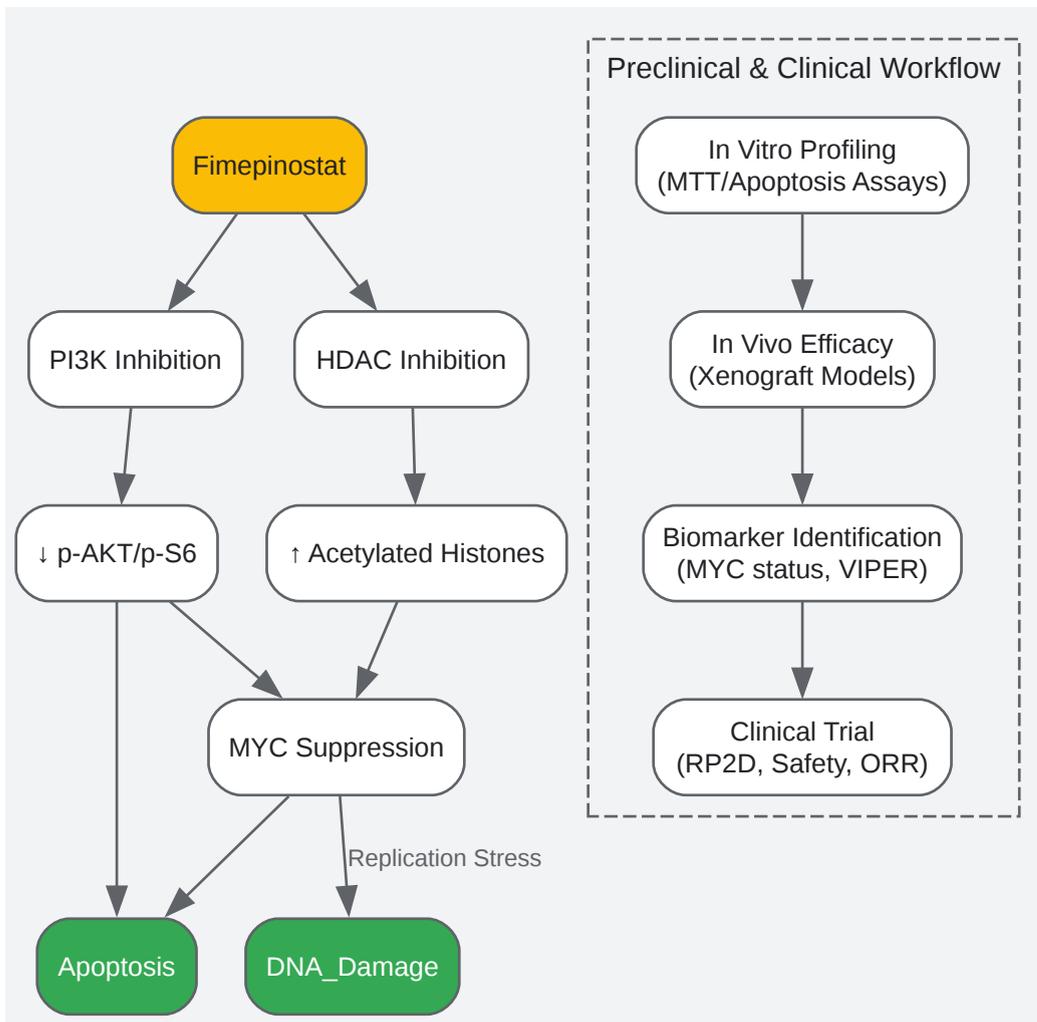
Protocol 2: In Vivo Efficacy Study in a Lymphoma Xenograft Model This protocol evaluates the anti-tumor activity and tolerability of **Fimepinostat** in an animal model [2].

- **Procedure:**

- **Model Generation:** Use immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl /SzJ, NSG). Inject mice intravenously with 1×10^6 luciferase-tagged lymphoma cells (e.g., MV4-11 for AML modeling) per mouse.
- **Randomization & Dosing:** Randomize mice into treatment groups (e.g., 5 mice/group) 3 days post-engraftment. Treat with:
 - Vehicle control
 - **Fimepinostat** at 100 mg/kg
 - **Fimepinostat** at 150 mg/kg The drug is formulated in 30% Captisol or a mixture of 3% ethanol (200 proof), 1% Tween-80, and sterile water [2].
- **Dosing Schedule:** Administer the drug orally, daily. A sample schedule is 8 days of treatment, followed by 4 days off, then another 6 days of treatment. Adjust based on tolerability.
- **Monitoring:** Record body weight daily. Monitor for signs of toxicity (e.g., >20% weight loss, decreased mobility). Measure tumor burden via in vivo imaging (if using luciferase-tagged cells) or caliper measurements.
- **Endpoint Assessment:** The primary endpoint is often overall survival, calculated as the percentage increase in lifespan (%ILS) relative to the vehicle control group. For pharmacodynamic studies, animals can be sacrificed 24 hours after a single dose to analyze tumor tissue for target engagement (e.g., reduction in p-AKT, increase in acetyl-histone H3).

Fimepinostat Signaling Pathway & Experimental Workflow

The diagram below illustrates the dual mechanism of **Fimepinostat** and a generalized workflow for preclinical investigation.



[Click to download full resolution via product page](#)

Critical Considerations for Trial Design

- **Patient Stratification:** Future clinical trials must incorporate prospective patient selection based on **MYC alterations** and/or the **VIPER biomarker signature** to enrich for responders and improve trial success probability [3].
- **Combination Strategies:** While a phase 1 combination study of **Fimepinostat** with the BCL2 inhibitor venetoclax in DLBCL (including double-hit lymphomas) was discontinued due to lack of efficacy [1], other rational combinations based on **Fimepinostat**'s mechanism (e.g., with DNA damaging agents) should be explored.
- **Safety Management:** Proactive monitoring and management of **diarrhea, hyperglycemia, and thrombocytopenia** are essential. The established "5 days on, 2 days off" schedule helps manage tolerability and should be maintained in trial designs [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Fimepinostat [curis.com]
2. Antileukemic activity and mechanism of action of the novel ... [pmc.ncbi.nlm.nih.gov]
3. Fimepinostat (CUDC-907) in patients with relapsed/refractory ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fimepinostat clinical trial design relapsed refractory lymphoma]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548375#fimepinostat-clinical-trial-design-relapsed-refractory-lymphoma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com